molecular formula C12H16O2 B1278873 5-(Benzyloxy)pentanal CAS No. 78999-24-3

5-(Benzyloxy)pentanal

Cat. No.: B1278873
CAS No.: 78999-24-3
M. Wt: 192.25 g/mol
InChI Key: KDNUJAZVJXKPNI-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pentanal is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a member of the aldehyde family, characterized by the presence of a benzyloxy group attached to the fifth carbon of a pentanal chain. This compound is known for its applications in organic synthesis and various chemical reactions.

Scientific Research Applications

5-(Benzyloxy)pentanal has several applications in scientific research:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Benzyloxy)pentanal can be synthesized through several methods. One common approach involves the reaction of pentane-1,5-diol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, 5-benzyloxy-1-pentanol, which is then oxidized to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 5-benzyloxy-1-pentanol, is subjected to controlled oxidation using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄). The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)pentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid, 5-(benzyloxy)pentanoic acid.

    Reduction: Reduction of the aldehyde group yields 5-(benzyloxy)pentanol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, KMnO₄, and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 5-(Benzyloxy)pentanoic acid.

    Reduction: 5-(Benzyloxy)pentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyloxy-1-pentanol: A closely related compound with a hydroxyl group instead of an aldehyde group.

    5-(Benzyloxy)pentanoic acid: The oxidized form of 5-(benzyloxy)pentanal.

    4-Benzyloxy-1-butanol: A similar compound with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its benzyloxy group provides stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-phenylmethoxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-9H,2,5-6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNUJAZVJXKPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453822
Record name 5-(BENZYLOXY)PENTANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78999-24-3
Record name 5-(BENZYLOXY)PENTANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere a mixture of 8.0 grams (0.041 mole) of 7-phenyl-6-oxaheptan-1-ol and 1.4 grams of 95% silicon dioxide in 125 ml of methylene chloride was stirred, and 19.8 grams (0.090 mole) of pyridinium chlorochromate was added. Upon completion of addition, the reaction mixture was stirred at ambient temperature for four hours. After this time the reaction mixture was diluted with diethyl ether and then was passed through a column of magnesium silicate. The eluate was concentrated under reduced pressure yielding 6.2 grams of 7-phenyl-6-oxaheptan-1-al. The reaction was repeated.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The alcohol obtained in Step 1 (20.0 mmol) was dissolved in CH2Cl2 (100 mL). Dess-Martin periodinane (8.70 g, 20.5 mmol, 1 equiv.) was added, and the resulting solution stirred at room temperature for 18 h. The reaction mixture was then diluted with sat. aq. NaHCO3 (50 mL) and sat. aq. NaS2O3 (50 mL). The layers were separated, and the aqueous layer extracted with CH2Cl2 (2×100 mL. The combined organic layers were washed with sat. aq. NaHCO3 (100 mL) and brine (2×100 mL), dried (MgSO4), filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, EtOAc:pet ether=1:2 to 2:3) to give the resulting aldehyde (2.85 g, 14.8 mmol, 75% yield from the alcohol) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ=9.76 (t, J=1.7 Hz, 1H), 7.37-7.26 (m, 5H), 4.50 (s, 2H), 3.49 (t, J=6.2 Hz, 2H), 2.46 (td, J=7.2, 1.8 Hz, 2H), 1.79-1.71 (m, 2H), 1.70-1.61 (m, 2H) ppm; 13C NMR (125 MHz, CDCl3) δ=202.6, 138.7, 128.6, 127.84, 127.79, 73.2, 70.0, 43.8, 29.4, 19.2 ppm; LRMS (ESI+ve): 215 (M+Na+).
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
NaS2O3
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-(Benzyloxy)pentanal in the synthesis of 2-Deoxy-L-ribose?

A: this compound (4) serves as a crucial intermediate in the synthetic pathway of 2-Deoxy-L-ribose (6) from D-(-)-ribose (1). [] The compound is derived from (3R, 4S)-3, 4-O-isopropylidene-5- benzyloxy-4-pentene (3) through a preferred oxidation at the end of the double bond in the presence of palladium chloride and cuprous chloride. [] The subsequent steps involve the removal of the acetonide protecting group and cyclization to yield phenmethyl 2-dioxidation-L-ribose (5), followed by the removal of the phenmethyl group to obtain the final product, 2-Deoxy-L-ribose (6). []

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